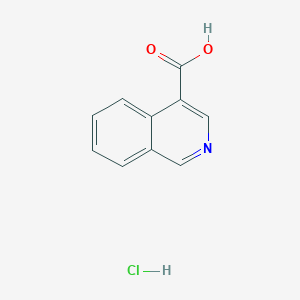
7-Ethoxy-6-methoxynaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethoxy-6-methoxynaphthalen-1-ol is an organic compound belonging to the naphthol family It is characterized by the presence of an ethoxy group at the 7th position and a methoxy group at the 6th position on the naphthalene ring, along with a hydroxyl group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-6-methoxynaphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the core structure.
Ethoxylation: Introduction of the ethoxy group at the 7th position can be achieved through an ethoxylation reaction using ethyl iodide and a strong base such as sodium hydride.
Methoxylation: The methoxy group is introduced at the 6th position using methanol and a suitable catalyst, often under reflux conditions.
Hydroxylation: The hydroxyl group at the 1st position can be introduced via a hydroxylation reaction using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where the ethoxy or methoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced naphthalenes.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
Aplicaciones Científicas De Investigación
7-Ethoxy-6-methoxynaphthalen-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Ethoxy-6-methoxynaphthalen-1-ol involves its interaction with specific molecular targets. The presence of the hydroxyl, methoxy, and ethoxy groups allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions. These interactions can influence various biological pathways, potentially leading to antimicrobial or other biological effects.
Comparación Con Compuestos Similares
6-Methoxynaphthalen-1-ol: Lacks the ethoxy group at the 7th position.
7-Ethoxynaphthalen-1-ol: Lacks the methoxy group at the 6th position.
8-Methoxynaphthalen-1-ol: Has the methoxy group at the 8th position instead of the 6th.
Uniqueness: 7-Ethoxy-6-methoxynaphthalen-1-ol is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of ethoxy and methoxy groups at the 7th and 6th positions, respectively, along with the hydroxyl group at the 1st position, provides distinct properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
7-ethoxy-6-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C13H14O3/c1-3-16-13-8-10-9(7-12(13)15-2)5-4-6-11(10)14/h4-8,14H,3H2,1-2H3 |
Clave InChI |
RGKDKTPEKAHISB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C=CC=C(C2=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



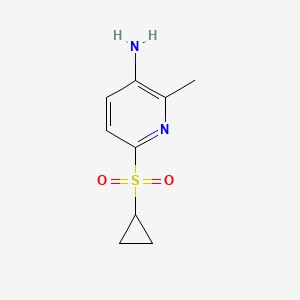
![7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11889846.png)
![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol](/img/structure/B11889853.png)
![6-Benzyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B11889859.png)
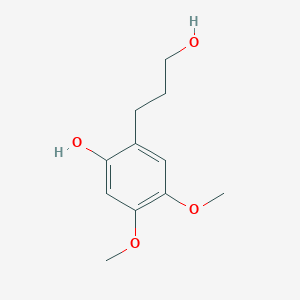
![3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B11889882.png)
![1,3-Dioxolo[4,5-g]quinoline-7-carbonitrile, 6-amino-](/img/structure/B11889890.png)
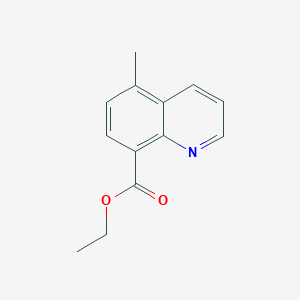
![8-Methylindeno[1,2-B]indole](/img/structure/B11889898.png)
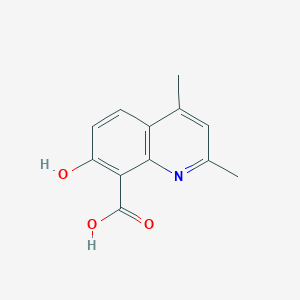
![(3'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889903.png)

